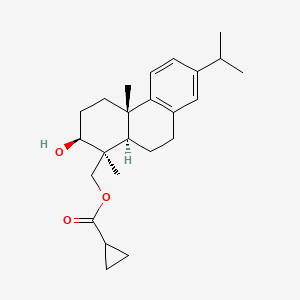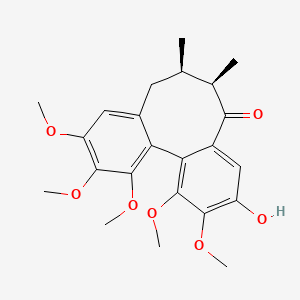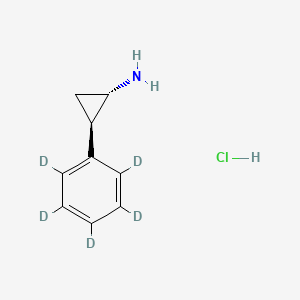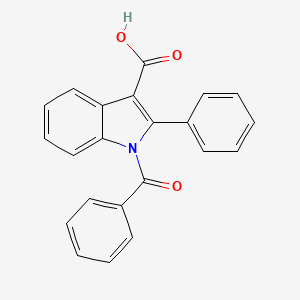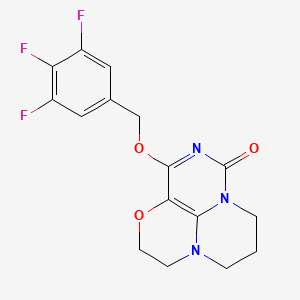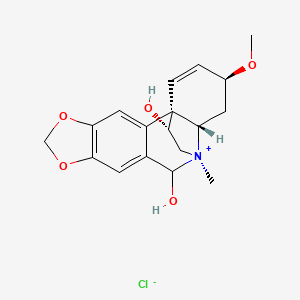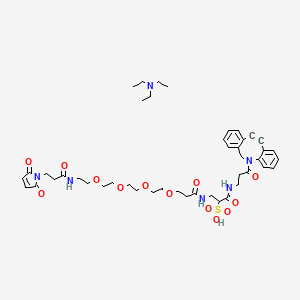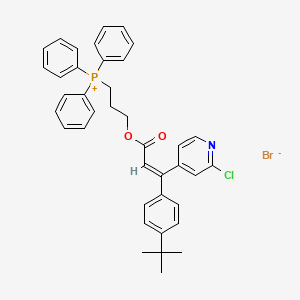
Antifungal agent 47
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 47 is a novel compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, making it highly effective against a broad spectrum of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its potent antifungal properties and relatively low toxicity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 47 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to streamline the production process. Quality control measures are also implemented to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions: Antifungal Agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of amine groups.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of this compound, each exhibiting unique antifungal properties.
科学研究应用
Antifungal Agent 47 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Researchers use it to investigate the cellular and molecular responses of fungi to antifungal treatment.
Medicine: It is being explored as a potential treatment for various fungal infections, including those resistant to conventional antifungal drugs.
Industry: The compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
作用机制
Antifungal Agent 47 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This disruption inhibits the synthesis of essential cellular components, ultimately causing fungal cell death. The compound also interferes with the synthesis of β (1,3)-glucan, a crucial component of the fungal cell wall, further compromising the structural integrity of the fungal cell.
相似化合物的比较
Amphotericin B: A polyene antifungal that also targets ergosterol but has higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis but is less effective against resistant strains.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis but has a narrower spectrum of activity.
Uniqueness: Antifungal Agent 47 stands out due to its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. This dual targeting makes it highly effective against a broad range of fungal pathogens, including those resistant to other antifungal agents. Additionally, its relatively low toxicity makes it a safer option for clinical use.
属性
分子式 |
C39H38BrClNO2P |
|---|---|
分子量 |
699.1 g/mol |
IUPAC 名称 |
3-[(Z)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)prop-2-enoyl]oxypropyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C39H38ClNO2P.BrH/c1-39(2,3)32-22-20-30(21-23-32)36(31-24-25-41-37(40)28-31)29-38(42)43-26-13-27-44(33-14-7-4-8-15-33,34-16-9-5-10-17-34)35-18-11-6-12-19-35;/h4-12,14-25,28-29H,13,26-27H2,1-3H3;1H/q+1;/p-1/b36-29-; |
InChI 键 |
JZFBGYQBQKVVGG-BLOFJABHSA-M |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=C/C(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC(=NC=C5)Cl.[Br-] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=NC=C5)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



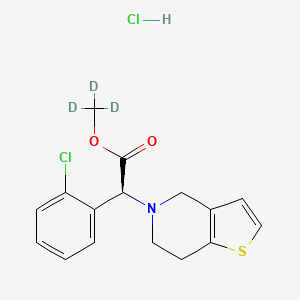
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
